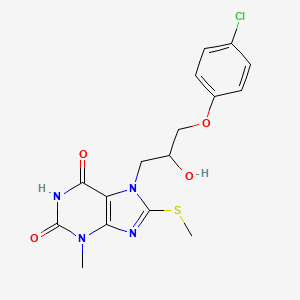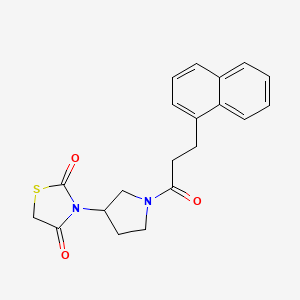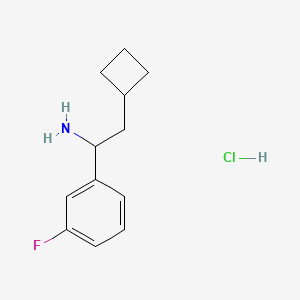
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN . It is a solid substance, typically white in color .
Physical And Chemical Properties Analysis
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is a solid substance, typically white in color . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Chemical Precursor Analysis
In the domain of chemical precursor analysis, 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is recognized for its importance. Luo et al. (2022) conducted a comprehensive study identifying 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine. The study meticulously explored the entire fragmentation pathway of the precursor, contributing significantly to the understanding of chemical precursors related to this compound and establishing qualitative analysis methods for its derivatives (Luo et al., 2022).
Inhibitory and Cytotoxicity Studies
In the field of pharmacology, research focused on the inhibitory potential of derivatives of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride. A study by Pejchal et al. (2016) synthesized novel derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase, demonstrating their potential therapeutic intervention for diseases like Alzheimer's. The study also emphasized the negligible cytotoxicity of these derivatives, indicating their promise for further pharmaceutical development (Pejchal et al., 2016).
Antiviral Research
The compound's derivatives have been explored for their antiviral properties as well. Hisaki et al. (1999) examined the anti-influenza virus activity of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives, revealing significant antiviral potency against both types A and B influenza virus. This research highlights the potential of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride derivatives in antiviral therapies (Hisaki et al., 1999).
Metabolic Characterization
Furthermore, studies on the metabolic characterization of related compounds have provided insights into their metabolic pathways and interactions. For instance, Kim et al. (2019) researched the metabolism of 25B-NBF, a new psychoactive substance, in human hepatocytes. The study identified numerous metabolites and catalyzing enzymes, underlining the necessity for bioanalytical methods to screen for the abuse of such substances (Kim et al., 2019).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If the substance comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . The substance should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-cyclobutyl-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-2-5-10(8-11)12(14)7-9-3-1-4-9;/h2,5-6,8-9,12H,1,3-4,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOMDDEPSCJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

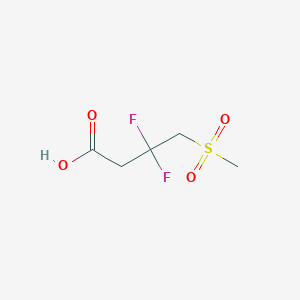

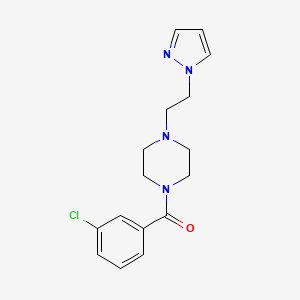
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)

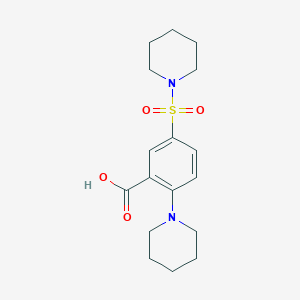
![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)
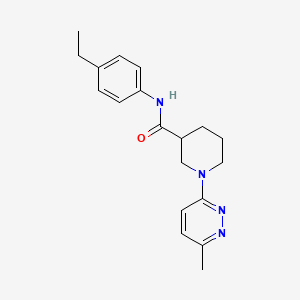
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)
